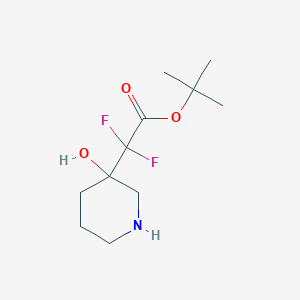
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a difluoroacetate moiety
準備方法
The synthesis of Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the corresponding piperidine derivative.
Attachment of the Difluoroacetate Moiety: The difluoroacetate group is typically introduced through esterification reactions involving difluoroacetic acid and tert-butyl alcohol under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The difluoroacetate moiety can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of difluoroacetate derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroacetate moiety can influence the compound’s lipophilicity and metabolic stability, while the piperidine ring can enhance binding affinity to biological targets.
類似化合物との比較
Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different biological activity and chemical reactivity.
Tert-butyl 2,2-difluoro-2-(3-hydroxyazepan-3-yl)acetate: This compound has an azepane ring, which is a seven-membered ring, potentially leading to different steric and electronic properties.
Tert-butyl 2,2-difluoro-2-(3-hydroxyhexahydroazepin-3-yl)acetate: This compound contains a hexahydroazepine ring, which may affect its conformational flexibility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)11(12,13)10(16)5-4-6-14-7-10/h14,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYOOVJRKSBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCCNC1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)
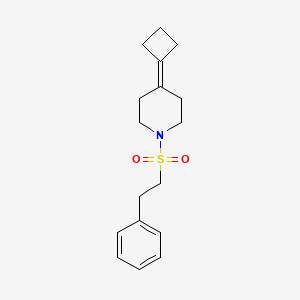

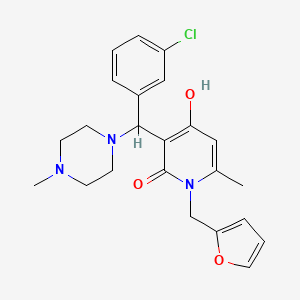
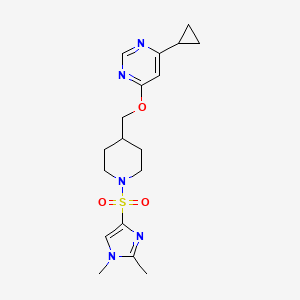
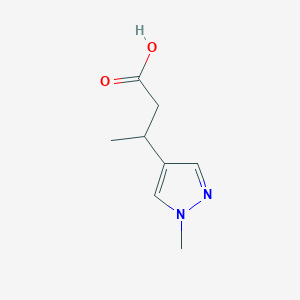
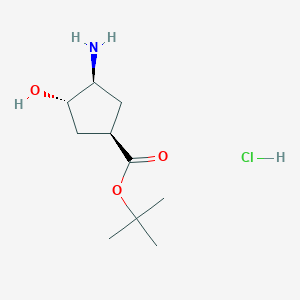
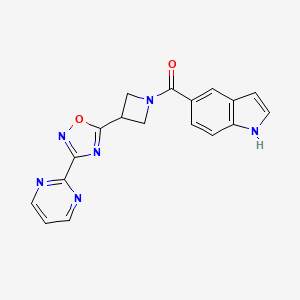
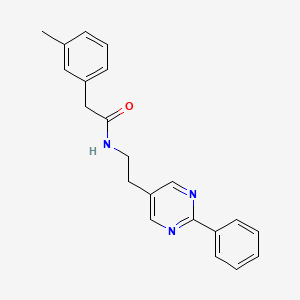

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
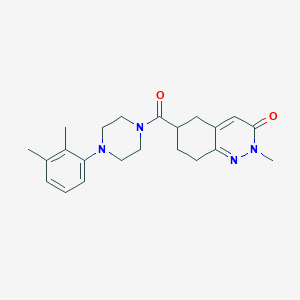
![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
